molecular formula C37H49N3O10 B8104325 DBCO-C2-PEG4-NH-Boc

DBCO-C2-PEG4-NH-Boc

Cat. No.: B8104325
M. Wt: 695.8 g/mol
InChI Key: GFZMFDYOEBJGCF-UHFFFAOYSA-N
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Description

DBCO-C2-PEG4-NH-Boc, also known as 2-[(4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl)amino]ethyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, is a polyethylene glycol-based PROTAC linker. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-C2-PEG4-NH-Boc involves multiple steps, starting with the preparation of the dibenzocyclooctyne (DBCO) moiety. The DBCO moiety is then linked to a polyethylene glycol (PEG) chain, which is further modified to include a Boc-protected amine group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced equipment and techniques to handle complex chemical reactions.

Chemical Reactions Analysis

Types of Reactions

DBCO-C2-PEG4-NH-Boc primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of click chemistry reaction. This reaction is copper-free and highly efficient, making it suitable for biological applications.

Common Reagents and Conditions

The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out under mild conditions, often at room temperature, and does not require the presence of a catalyst.

Major Products

The major product formed from the SPAAC reaction of this compound is a triazole-linked compound. This product retains the functional properties of both the DBCO and azide moieties, making it useful for further chemical modifications.

Scientific Research Applications

DBCO-C2-PEG4-NH-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.

    Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of DBCO-C2-PEG4-NH-Boc involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The DBCO moiety facilitates the attachment of the PROTAC to the target protein, while the PEG chain provides flexibility and solubility.

Comparison with Similar Compounds

Similar Compounds

    DBCO-NH-PEG4-biotin: A similar compound that contains a biotin group instead of a Boc-protected amine.

    DBCO-PEG4-NHS ester: Another related compound with an NHS ester group for conjugation to amines.

    DBCO-PEG4-amine: A simpler version with an amine group instead of the Boc-protected amine

Uniqueness

DBCO-C2-PEG4-NH-Boc is unique due to its combination of the DBCO moiety, a polyethylene glycol chain, and a Boc-protected amine group. This combination provides versatility in chemical modifications and applications, particularly in the synthesis of PROTACs.

Properties

IUPAC Name

2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H49N3O10/c1-37(2,3)50-36(44)39-17-20-46-23-25-48-27-26-47-24-22-45-19-16-35(43)49-21-18-38-33(41)14-15-34(42)40-28-31-10-5-4-8-29(31)12-13-30-9-6-7-11-32(30)40/h4-11H,14-28H2,1-3H3,(H,38,41)(H,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMFDYOEBJGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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